

Technical Support Center: 1-Chloro-8-fluorooctane

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Compound of Interest

Compound Name: 1-Chloro-8-fluorooctane

CAS No.: 593-14-6

Cat. No.: B1604543

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Welcome to the comprehensive technical guide for **1-Chloro-8-fluorooctane** (CAS No. 593-14-6). This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional alkyl halide in their work. As a molecule featuring two different terminal halogens, it offers unique opportunities in multi-step synthesis, but its handling and use require a nuanced understanding of its properties. This guide provides field-proven insights, troubleshooting advice, and critical safety protocols to ensure successful and safe experimentation.

Section 1: Core Characteristics and Safety Data

A foundational understanding of the physical and chemical properties of **1-Chloro-8-fluorooctane** is paramount for its effective use. The following table summarizes its key characteristics.

Property	Value	Source
Chemical Formula	C ₈ H ₁₆ ClF	[1][2][3]
Molecular Weight	166.66 g/mol	[1][3]
CAS Number	593-14-6	[1][3]
Appearance	Colorless Liquid (inferred)	[4]
Boiling Point	198.1°C at 760 mmHg	[1]
Density	0.939 g/cm ³	[1]
Flash Point	75.5°C	[1]
Solubility	Insoluble in water; soluble in most organic solvents (e.g., alcohol, ether).[4]	

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and safety of **1-Chloro-8-fluorooctane**.

Q1: What are the primary hazards associated with **1-Chloro-8-fluorooctane**?

A1: **1-Chloro-8-fluorooctane** presents several hazards that necessitate careful handling. It is known to cause skin irritation and serious eye irritation.[5] Inhalation of its vapors or mists may lead to respiratory tract irritation.[5] Toxicologically, it is classified as a poison when administered via intraperitoneal and subcutaneous routes.[2] A significant, often overlooked, hazard is its behavior upon heating; thermal decomposition can generate highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and carbon oxides.[2][5] Furthermore, there is a risk of explosion if the compound is heated under confinement.[5]

Q2: What are the correct long-term and short-term storage conditions for this reagent?

A2: Proper storage is critical to maintain the integrity of the reagent and ensure safety.

- Core Principle: Store the container tightly closed in a dry, cool, and well-ventilated area.[1]

- Temperature: Avoid high temperatures to prevent pressure buildup and decomposition. Keeping it cool is essential.
- Incompatibilities: Store away from strong oxidizing agents.[5] Due to the reactivity of halogenated solvents, avoid contact with aluminum or galvanized steel containers, which could lead to corrosion and potentially explosive reactions under certain conditions.[6]
- Security: For safety and regulatory compliance, it is recommended to store the chemical in a locked cabinet or an area with restricted access.[5]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling **1-Chloro-8-fluorooctane**?

A3: A multi-layered approach to PPE is required.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or pinholes before use.
- Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, such as transfers or reactions under pressure, a full face shield should be worn in addition to goggles.[5]
- Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable.
- Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[1][5] If ventilation is inadequate, a respirator appropriate for organic vapors must be used.[5]

Q4: How should I properly dispose of waste containing **1-Chloro-8-fluorooctane**?

A4: **1-Chloro-8-fluorooctane** is not readily biodegradable and may cause long-term adverse effects in the aquatic environment.[5] Therefore, disposal requires strict adherence to environmental regulations.

- Categorization: Waste should be collected in a designated, properly labeled container for halogenated organic waste.

- Procedure: Do not dispose of this chemical down the drain. All waste must be handled by an approved and licensed waste disposal company.^[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Section 3: Troubleshooting Experimental Issues

Even with careful planning, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.

Problem 1: Low or no yield in a nucleophilic substitution reaction at the C1-Cl position.

- Causality Analysis: The C-Cl bond is significantly more reactive towards nucleophilic substitution (like S_N2) than the C-F bond. The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic substitution conditions. If your reaction targeting the chloride is failing, the issue likely lies with reaction conditions rather than the stability of the leaving group.
- Troubleshooting Steps:
 - Re-evaluate Your Nucleophile: Is your nucleophile strong enough? Is it being deprotonated effectively if required? For instance, using sodium hydride to generate an alkoxide from an alcohol is more effective than using a weaker base like potassium carbonate.
 - Solvent Choice is Key: For S_N2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, Acetone) is ideal. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. Using protic solvents (e.g., ethanol, water) will cage the nucleophile in a solvent shell, drastically reducing its reactivity.
 - Increase Reaction Temperature: While this compound has thermal decomposition risks, gently heating the reaction (e.g., to 50-80°C) can significantly increase the reaction rate. Always monitor for any color change that might indicate decomposition.
 - Check Reagent Purity: Verify the purity of your **1-Chloro-8-fluorooctane** and the nucleophile. Water is a common contaminant that can quench strong nucleophiles.

Problem 2: Formation of unexpected side products.

- Causality Analysis: Side products can arise from elimination reactions (E2), reaction with impurities, or, less commonly, unintended reactions at the C-F bond under harsh conditions.
- Troubleshooting Steps:
 - Characterize the Impurity: Use GC-MS or NMR to identify the structure of the side product. If you see a product with a molecular weight that is 36.5 amu less than your starting material, you may be seeing the result of dehydrochlorination (elimination) to form 8-fluorooct-1-ene.
 - Favor Substitution over Elimination: The E2 mechanism competes with S_N2. To favor substitution, use a less sterically hindered nucleophile and avoid strong, bulky bases (like potassium tert-butoxide) if substitution is the goal. Running the reaction at a lower temperature also tends to favor the S_N2 pathway, which has a lower activation energy.
 - Consider Grignard-type Reactions: If you are using organometallic reagents, be aware that even the C-F bond can be cleaved by certain reagents like phenyl magnesium chloride.^[7]

Problem 3: The reagent appears discolored or has developed an odor over time.

- Causality Analysis: Discoloration can be a sign of degradation, potentially caused by exposure to light, air (oxidation), or trace impurities catalyzing decomposition. The development of an acidic odor could indicate slow hydrolysis or decomposition releasing HCl or HF.
- Troubleshooting Steps:
 - Confirm Purity: Before use, run a quick purity check via GC or NMR.
 - Purification: If minor impurities are detected, consider purification by distillation under reduced pressure. However, be extremely cautious about heating the compound due to its decomposition risk.^{[2][5]}
 - Improve Storage: For long-term storage, consider flushing the container with an inert gas like Argon or Nitrogen before sealing to displace oxygen and moisture. Storing in an amber glass bottle can protect it from light.

Section 4: Experimental Protocol Example: Synthesis of 8-Fluoro-1-methoxyoctane

This protocol details a standard S_N2 reaction, replacing the chlorine atom with a methoxy group. It serves as a practical template for handling and reacting with **1-Chloro-8-fluorooctane**.

Objective: To synthesize 8-Fluoro-1-methoxyoctane via a Williamson ether synthesis, demonstrating the selective reactivity of the C-Cl bond.

Materials:

- **1-Chloro-8-fluorooctane** (1.67 g, 10 mmol)
- Sodium methoxide (0.65 g, 12 mmol, 1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

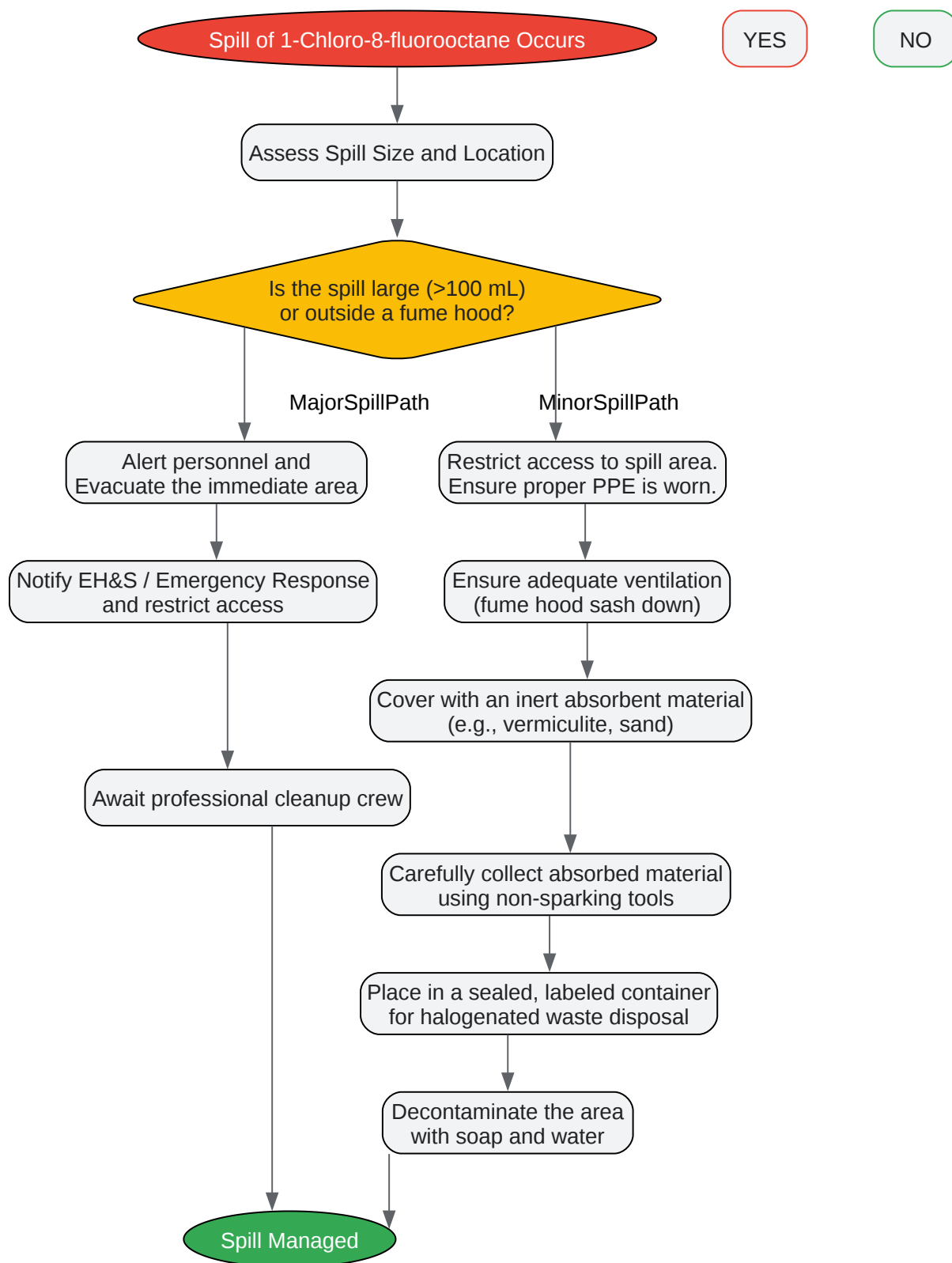
Procedure:

- **Setup:** Under an inert atmosphere (Nitrogen or Argon), equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** Add sodium methoxide to the flask, followed by 20 mL of anhydrous DMF. Stir the suspension for 10 minutes.
- **Initiation:** Using a syringe, add **1-Chloro-8-fluorooctane** dropwise to the stirring suspension at room temperature.

- Reaction: Heat the reaction mixture to 60°C using an oil bath. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
- Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
- Workup:
 - Shake the separatory funnel and allow the layers to separate. Remove the aqueous layer.
 - Wash the organic layer with 30 mL of saturated aqueous NH₄Cl to remove any unreacted base.
 - Wash the organic layer with 30 mL of brine to remove residual water and DMF.
 - Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
 - The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 8-Fluoro-1-methoxyoctane.

Section 5: Visual Workflow: Spill Response

In the event of an accidental release, a clear and logical response is crucial. The following diagram outlines the decision-making process for handling a spill of **1-Chloro-8-fluorooctane**.



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Caption: Decision workflow for responding to a **1-Chloro-8-fluorooctane** spill.

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